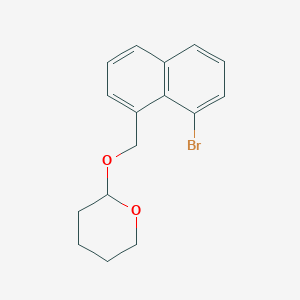
2-((8-Bromonaphthalen-1-yl)methoxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that are important in various chemical and biological processes. The compound’s structure includes a brominated naphthalene moiety linked to a tetrahydropyran ring via a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromo-1-naphthalene.
Methoxylation: The brominated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to form 8-bromo-1-naphthalenyl methanol.
Cyclization: The final step involves the cyclization of 8-bromo-1-naphthalenyl methanol with tetrahydropyran under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthalene moiety can facilitate binding to hydrophobic pockets, while the tetrahydropyran ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-chloro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
- 2-[(8-fluoro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
- 2-[(8-iodo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
Uniqueness
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C16H17BrO2 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
2-[(8-bromonaphthalen-1-yl)methoxy]oxane |
InChI |
InChI=1S/C16H17BrO2/c17-14-8-4-6-12-5-3-7-13(16(12)14)11-19-15-9-1-2-10-18-15/h3-8,15H,1-2,9-11H2 |
InChI Key |
JHMMCIAEAFKQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















